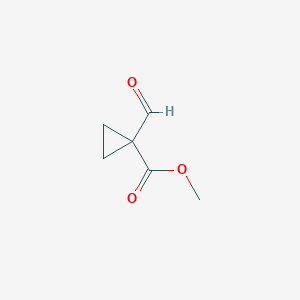

Methyl 1-formylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-formylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPZPDNSMGBBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697091 | |

| Record name | Methyl 1-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-41-9 | |

| Record name | Methyl 1-formylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-Formylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Bifunctional Cyclopropane

Methyl 1-formylcyclopropane-1-carboxylate is a distinctive bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis.[1] Possessing both an aldehyde and a methyl ester functionality on the same carbon atom of a strained cyclopropane ring, this compound offers a unique platform for complex molecular architecture. Its utility as a synthetic building block is well-established, enabling the introduction of the valuable cyclopropane motif into a variety of pharmaceutical agents.[1] The strategic placement of two different carbonyl groups allows for chemoselective transformations, making it a versatile tool for synthetic chemists. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound.

Physicochemical Properties and Characterization

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 88157-41-9 | [3][4] |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 84–86 °C at 19–25 mmHg | [1] |

| Purity | >95.0% (GC) | [2] |

Spectroscopic Data:

While a dedicated public database with the complete spectra was not identified during the literature search, the successful synthesis and characterization of this compound have been reported, confirming its structure through standard spectroscopic methods. The expected spectral features are outlined below based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the methyl ester protons, and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the aldehyde carbonyl, the ester carbonyl, the quaternary cyclopropane carbon, the two methylene carbons of the cyclopropane ring, and the methyl group of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (aldehyde and ester) in the region of 1700-1780 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5][6][7]

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is through a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure, published in Organic Syntheses, provides a practical route to this valuable building block.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

-

An oven-dried 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and two pressure-equalizing addition funnels.

-

The flask is charged with methyl 4-chlorobutanoate (1 equivalent), methyl formate (3 equivalents), and dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Titanium tetrachloride (TiCl₄, 2.2 equivalents) is added dropwise, maintaining the internal temperature between 5-10 °C.

-

Triethylamine (2.6 equivalents) is then added dropwise while keeping the temperature below 15 °C.

-

The reaction is stirred at 0 °C for 1 hour and then quenched with water.

-

The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate, which is used in the next step without further purification.

Part B: Synthesis of this compound [1]

-

The crude methyl 4-chloro-2-formylbutanoate is dissolved in ethyl acetate in a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer.

-

Potassium carbonate (3 equivalents) is added, and the suspension is stirred vigorously at room temperature for 12 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford pure this compound as a colorless liquid.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct and reactive functional groups on a strained ring system. The key to its application is the ability to selectively react with the aldehyde group in the presence of the less reactive methyl ester.[1]

Chemoselective Reactions

The aldehyde functionality is significantly more electrophilic than the methyl ester, allowing for a wide range of chemoselective transformations, including:

-

Wittig reactions: To introduce carbon-carbon double bonds.

-

Reductive amination: To form amines.

-

Grignard and organolithium additions: To generate secondary alcohols.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Reduction: To yield the primary alcohol.

This chemoselectivity is a cornerstone of its use in multi-step syntheses, as it allows for the sequential modification of the molecule without the need for protecting groups on the ester functionality.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, particularly those used in the treatment of Hepatitis C.

Boceprevir and Simeprevir Synthesis:

This building block is instrumental in the synthesis of the cyclopropyl-proline core of the HCV protease inhibitors Boceprevir and Simeprevir. The aldehyde group allows for the construction of the complex side chains of these drugs through reactions such as the Strecker synthesis or other C-N bond-forming reactions. The cyclopropyl moiety is a critical pharmacophore in these drugs, contributing to their binding affinity and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the public domain, safety precautions for similar compounds, such as methyl cyclopropanecarboxylate, should be followed.[8][9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[10][11]

-

Hazards: This compound is expected to be flammable.[8][9] Incompatible with strong oxidizing agents and strong bases.[8][9]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique bifunctional nature, coupled with the inherent properties of the cyclopropane ring, provides chemists with a valuable tool for the construction of complex and biologically active molecules. The ability to perform chemoselective reactions on the aldehyde group is a key feature that simplifies synthetic routes and enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in drug discovery and development is undeniable.

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

NIST. (n.d.). Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylcyclopropanecarboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 302110010 [thermofisher.com]

- 3. This compound | 88157-41-9 [chemicalbook.com]

- 4. This compound CAS#: 88157-41-9 [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a unique bifunctional molecule that has garnered interest as a versatile building block in organic synthesis.[1] Possessing both an aldehyde and an ester functionality on a strained cyclopropane ring, this compound offers a unique platform for the construction of complex molecular architectures. The inherent ring strain of the cyclopropane moiety and the orthogonal reactivity of its functional groups make it a valuable precursor for introducing the cyclopropyl motif into larger structures, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its synthesis, known properties, reactivity, and applications, serving as a technical resource for professionals in chemical research and drug development.

Nomenclature and Structure

-

IUPAC Name: this compound

-

CAS Number: 88157-41-9

-

Molecular Formula: C₆H₈O₃

-

Molecular Weight: 128.13 g/mol

-

Structure:

(Note: A 2D chemical structure image would be placed here.)

(Note: A 2D chemical structure image would be placed here.)

Physicochemical Properties

While exhaustive experimental data is not widely published, the following properties have been reported or are predicted for this compound. It is a colorless to light orange clear liquid.[2]

| Property | Value | Source |

| Boiling Point | 84–86 °C (at 19–25 mmHg) | [1] |

| Boiling Point (Predicted) | 161.6 ± 23.0 °C (at 760 mmHg) | [3] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [3] |

| Flash Point | 57 °C | [2] |

| Purity (Commercial) | >95.0% (GC) | [2] |

Synthesis: A Robust Protocol via Ti-Claisen Condensation

The most reliable and well-documented synthesis of this compound is a two-step procedure involving a Ti-Claisen condensation followed by an intramolecular cyclization, as published in Organic Syntheses.[1] This method provides a good overall yield and a high-purity product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

-

To an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, internal thermometer, and two addition funnels under a nitrogen atmosphere, add methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and dichloromethane (100 mL).

-

Cool the stirred solution to an internal temperature of 0 °C using an ice bath.

-

Add titanium(IV) chloride (TiCl₄, 41.7 g, 220 mmol) dropwise over 20 minutes, maintaining the internal temperature between 5–10 °C.

-

Subsequently, add triethylamine (Et₃N, 26.3 g, 260 mmol) dropwise over 30 minutes, keeping the internal temperature below 15 °C.

-

Stir the resulting dark orange mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow, dropwise addition of water, maintaining the temperature below 10 °C.

-

Transfer the biphasic mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate as a yellow liquid. This crude product is used in the next step without further purification.

Step 2: Synthesis of this compound [1]

-

Dissolve the crude methyl 4-chloro-2-formylbutanoate in ethyl acetate (100 mL) in a 250-mL three-necked flask under nitrogen, and cool to 0 °C.

-

Add potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) portion-wise over 10 minutes to the stirred solution.

-

Stir the suspension vigorously at 0 °C for 1 hour.

-

Quench the reaction with water (100 mL) and transfer to a separatory funnel.

-

Separate the organic phase and re-extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (84–86 °C, 19–25 mmHg) to afford this compound as a colorless liquid (typical overall yield: 69-77%).[1]

Spectroscopic Characterization

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of two distinct functional groups on a strained ring system.

Chemoselectivity

The key feature of this molecule's reactivity is the ability to selectively transform the aldehyde group in the presence of the methyl ester.[1] The formyl group is significantly more electrophilic than the ester carbonyl, allowing for a wide range of chemoselective reactions with nucleophiles. This is crucial for its role as a building block, enabling the elaboration of the aldehyde moiety while preserving the ester for subsequent transformations.

Applications as a Synthetic Building Block

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often introduced to modulate a molecule's conformation, improve metabolic stability, and enhance biological activity.[4] this compound serves as an efficient precursor for installing this valuable functionality.

While specific, named examples of its use in the total synthesis of pharmaceuticals are not widely documented in readily searchable literature, its role as an intermediate is well-recognized.[1][5] It is employed in the synthesis of various cyclopropane derivatives that are key intermediates for Active Pharmaceutical Ingredients (APIs) and agrochemicals.[5][6] The general synthetic pathway involves:

-

Reaction at the Aldehyde: Utilizing the high electrophilicity of the formyl group for reactions such as Wittig olefination, Grignard additions, reductions, or reductive aminations.

-

Modification of the Ester: Subsequent hydrolysis, amidation, or reduction of the methyl ester group to further elaborate the molecule.

This stepwise approach allows for the controlled and divergent synthesis of complex cyclopropane-containing target molecules.

Safety and Handling

Specific GHS classification and a detailed safety data sheet (SDS) for this compound are not widely available. However, based on its structure and data for the closely related compound, Methyl cyclopropanecarboxylate (CAS 2868-37-3), the following precautions are advised.[6][7][8]

-

GHS Hazard Classification (Anticipated):

-

Flammable Liquid: The presence of the ester and the compound's relatively low flash point suggest it is a flammable liquid.[2][6] Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Acute Toxicity (Oral): May be harmful if swallowed.[7]

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]

-

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Conclusion

This compound is a valuable, bifunctional building block for organic synthesis. Its robust and scalable synthesis, combined with the chemoselective reactivity of its aldehyde group, makes it an important tool for introducing the cyclopropane moiety in medicinal and materials chemistry. While detailed spectroscopic and application data in peer-reviewed literature remains somewhat scarce, the foundational chemistry and synthetic potential are clear. Researchers employing this reagent can leverage its unique properties to access novel and complex molecular targets.

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

PubChem. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate. Retrieved from [Link]

- Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI: 10.1039/D4QO00535J.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved from [Link]

- Zhang, X., et al. (2020).

- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

- Reddy, L. R., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Cornerstone for Pharmaceutical and Agrochemical Intermediates. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

-

MDPI. (1989, October 9). An 1H NMR- and MS-Based Study of Metabolites Profiling of Garden Snail Helix aspersa Mucus. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 88157-41-9 [m.chemicalbook.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 6. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of a Key Cyclopropyl Building Block.

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "minimalist's functional group." Its inherent ring strain and unique stereoelectronic properties offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates. Methyl 1-formylcyclopropane-1-carboxylate (CAS No. 88157-41-9), a bifunctional molecule featuring both an aldehyde and a methyl ester attached to a quaternary cyclopropane carbon, represents a particularly valuable and versatile building block.[1] Its strategic importance lies in the ability to introduce the cyclopropyl moiety, a structural motif present in numerous approved drugs and clinical candidates, which can enhance metabolic stability, improve binding affinity, and modulate conformation.[2][3] This guide provides an in-depth exploration of this key synthetic intermediate, from its fundamental properties and synthesis to its reactivity and critical role in the development of novel therapeutics.

Physicochemical & Spectroscopic Profile

This compound is a colorless to light yellow liquid, a characteristic that is important for visual inspection of purity during and after synthesis.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88157-41-9 | [4] |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molecular Weight | 128.13 g/mol | [5] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [4] |

| Boiling Point | 161.6 ± 23.0 °C (Predicted) | [6] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 57 °C | [4] |

| Purity | >95.0% (GC) | [4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly characteristic. Key expected signals include:

-

A singlet for the aldehydic proton (CHO) in the downfield region, typically around δ 9.0-10.0 ppm.

-

A singlet for the methyl ester protons (OCH₃) around δ 3.7-3.8 ppm.

-

Two multiplets in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring. The geminal and cis/trans coupling patterns of these protons are diagnostic for the cyclopropane structure.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Expected chemical shifts are:

-

A signal for the aldehydic carbonyl carbon (C=O) in the range of δ 190-200 ppm.

-

A signal for the ester carbonyl carbon (C=O) around δ 170-175 ppm.

-

The methyl ester carbon (OCH₃) signal around δ 50-55 ppm.

-

The quaternary cyclopropane carbon attached to both carbonyls.

-

The two methylene carbons of the cyclopropane ring in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching frequencies. A sharp, strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester C=O stretch, and another strong band around 1700-1725 cm⁻¹ corresponds to the aldehyde C=O stretch. The C-H stretching of the aldehyde proton may also be visible as a weaker band near 2720 cm⁻¹.

Synthesis: A Robust and Scalable Protocol

The most reliable and well-documented synthesis of this compound is a two-step procedure involving a Ti-Claisen condensation followed by an intramolecular cyclization, as detailed in Organic Syntheses.[1] This method is advantageous due to its high yield and the use of readily available starting materials.

Overall Synthetic Scheme

The synthesis begins with the formylation of methyl 4-chlorobutanoate, followed by a base-mediated intramolecular cyclization to yield the target molecule.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

-

Apparatus Setup: An oven-dried 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. The system is maintained under a nitrogen atmosphere.

-

Charging Reagents: The flask is charged with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane (CH₂Cl₂).

-

Cooling: The stirred solution is cooled to an internal temperature of 0 °C using an ice bath.

-

Addition of TiCl₄: Titanium tetrachloride (TiCl₄, 2.2 equiv) is added dropwise via an addition funnel over approximately 20 minutes, ensuring the internal temperature is maintained between 5–10 °C. The causality here is critical: TiCl₄ is a strong Lewis acid that coordinates to both the ester carbonyl and the methyl formate, facilitating the enolization of the ester and subsequent acylation. The low temperature is essential to control the exothermicity of the reaction and prevent side reactions.

-

Addition of Et₃N: After the TiCl₄ addition, triethylamine (Et₃N, 2.3 equiv) is added dropwise over 30 minutes, keeping the internal temperature below 15 °C. Et₃N acts as a base to neutralize the HCl generated in situ, driving the reaction forward.

-

Reaction & Quench: The reaction mixture is stirred at 10–15 °C for 1.5 hours. The reaction is then carefully quenched by pouring it into a vigorously stirred mixture of ice and water.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, which is used in the next step without further purification.

Step 2: Synthesis of this compound [1]

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and a nitrogen inlet.

-

Charging Reagents: The flask is charged with ethyl acetate (EtOAc) and powdered potassium carbonate (K₂CO₃, 3.0 equiv). The suspension is cooled to 0 °C.

-

Addition of Intermediate: The crude methyl 4-chloro-2-formylbutanoate from Step 1, dissolved in EtOAc, is added dropwise to the cold K₂CO₃ suspension over 1 hour. The K₂CO₃ acts as the base to deprotonate the acidic α-proton of the formyl group, generating an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the cyclopropane ring. The choice of K₂CO₃ is a good example of selecting a base strong enough to promote the reaction but not so strong as to cause significant side reactions like ester hydrolysis.

-

Reaction: The mixture is stirred at 0 °C for 1 hour.

-

Work-up: The reaction is quenched with water. The organic phase is separated, and the aqueous phase is re-extracted with EtOAc. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by distillation under reduced pressure (e.g., 84–86 °C at 19–25 mmHg) to afford this compound as a colorless liquid in good overall yield (typically around 69%).[1]

Reactivity and Chemoselectivity: The Aldehyde Takes Center Stage

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The aldehyde is significantly more electrophilic than the methyl ester, allowing for a high degree of chemoselectivity in its reactions.[1]

Chemoselective Reactions of the Aldehyde

The aldehyde group readily undergoes reactions with a wide range of nucleophiles while leaving the ester group intact. This is the cornerstone of its application as a building block.

Caption: Key chemoselective reactions of the aldehyde moiety.

-

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent), providing a route to vinyl-substituted cyclopropanes. This is a powerful C-C bond-forming reaction that is highly specific for aldehydes and ketones.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde produces secondary alcohols, extending the carbon skeleton.

-

Reductive Amination: The aldehyde can be converted into an amine via reductive amination with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Nucleophilic Ring-Opening: While the aldehyde is the primary site of reactivity, under certain conditions, particularly with activation (e.g., iminium ion formation), nucleophiles can attack the cyclopropane ring, leading to ring-opened products.[7] This reactivity is characteristic of "donor-acceptor" cyclopropanes.

Applications in Drug Discovery and Development

The cyclopropane motif is a privileged scaffold in medicinal chemistry. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. This compound is a key starting material for introducing this valuable fragment into complex molecules, particularly in the synthesis of protease inhibitors.[8][9]

While direct, step-by-step synthetic routes from this specific starting material to marketed drugs are often proprietary, its structural motif is central to key intermediates in the synthesis of important antiviral agents. For example, the bicyclic [3.1.0]proline core of the Hepatitis C virus (HCV) protease inhibitor Boceprevir and related structures found in inhibitors of SARS-CoV-2 proteases highlight the importance of this class of cyclopropane derivatives.[8][10] The synthetic strategies for these complex molecules often rely on the chemoselective functionalization of a cyclopropane scaffold bearing both an electrophilic center (like an aldehyde or its precursor) and a handle for peptide coupling (like an ester or carboxylic acid).

The general strategy involves using the aldehyde for chain extension or for forming a key bond in a heterocyclic system, while the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation (peptide coupling), a crucial step in building peptidomimetic inhibitors.

Safety and Handling

This compound is a flammable liquid and vapor.[4][11] It can also cause skin, eye, and respiratory irritation.[11] Proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. Store in a tightly closed container in a cool, well-ventilated place.[11]

-

Storage: The compound is noted to be air and heat sensitive.[4] It should be stored under an inert gas (e.g., nitrogen or argon) and refrigerated (0-10°C) for long-term stability.[4]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste materials should be disposed of in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its unique combination of a reactive aldehyde, a stable ester, and a conformationally rigid cyclopropane ring provides a reliable and versatile platform for the synthesis of complex molecular architectures. The robust and scalable synthesis published in Organic Syntheses makes it an accessible and valuable building block for academic and industrial research. As the demand for novel therapeutics with finely tuned properties continues to grow, the importance of key scaffolds like this compound in the drug discovery and development pipeline is set to increase.

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

-

Konwar, C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. [Link]

-

Carboxylates as Nucleophiles in the Enantioselective Ring‐Opening of Formylcyclopropanes under Iminium Ion Catalysis. (2018). ResearchGate. [Link]

-

Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. [Link]

-

Gagnon, A., & Bogle, V. M. (2015). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

-

Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

-

This compound. Appretech Scientific Limited. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. appretech.com [appretech.com]

- 6. This compound CAS#: 88157-41-9 [m.chemicalbook.com]

- 7. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

"Methyl 1-formylcyclopropane-1-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound is a unique bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Possessing both an aldehyde and a methyl ester functionality on a strained cyclopropane ring, this compound offers a unique platform for creating complex molecular architectures. Its utility is particularly pronounced in medicinal and process chemistry, where the cyclopropane motif is a valued structural element for enhancing the metabolic stability and biological activity of pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design and for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [4][5] |

| Molecular Weight | 128.13 g/mol | [4][5] |

| CAS Number | 88157-41-9 | [4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Purity | Typically >95-98% | [4][7] |

| Boiling Point | 161.6 ± 23.0 °C (Predicted) | [5] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [5] |

| Synonyms | 1-Formylcyclopropane-1-carboxylic Acid Methyl Ester | [7] |

Synthesis via Ti-Claisen Condensation

A robust and well-documented method for the synthesis of this compound involves a two-step process starting from methyl 4-chlorobutanoate, utilizing a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure is advantageous due to its reliable yield and scalability.

Experimental Protocol

The synthesis is performed in two main stages: the formation of the intermediate, methyl 4-chloro-2-formylbutanoate, and its subsequent cyclization.

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

-

Reaction Setup : An oven-dried 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels.

-

Initial Charging : The flask is charged with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane (CH₂Cl₂).

-

Cooling and Reagent Addition : The solution is cooled to 0 °C in an ice bath. Titanium(IV) chloride (TiCl₄, 2.2 equiv) is added dropwise over 20 minutes, ensuring the internal temperature is maintained between 5–10 °C. The use of TiCl₄, a strong Lewis acid, is crucial for activating the substrate for the subsequent formylation reaction.

-

Base Addition : Following the TiCl₄ addition, triethylamine (Et₃N, 2.4 equiv) is added dropwise over 30 minutes, keeping the internal temperature below 15 °C. This base is essential for scavenging the HCl generated during the reaction.

-

Reaction Monitoring : The reaction is stirred at 10–15 °C for 1.5 hours.

Part B: Cyclization to this compound [1]

-

Base Addition for Cyclization : After the formation of the intermediate, the reaction mixture is cooled to 0 °C. A catalytic amount of triethylamine (10 mol%) is added.

-

Intramolecular Cyclization : Anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) is added portion-wise over 10 minutes at 0–5 °C. K₂CO₃ acts as the base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the cyclopropane ring.

-

Reaction Completion and Quenching : The suspension is stirred at 0 °C for 1 hour. The reaction is then quenched with water.

-

Workup and Extraction : The mixture is transferred to a separatory funnel. The organic phase is separated, and the aqueous phase is re-extracted with ethyl acetate (EtOAc).

-

Purification : The combined organic extracts are dried and concentrated. The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid.[1]

Synthesis Workflow Diagram

Caption: Chemoselective reactivity of the aldehyde group.

Applications in Drug Discovery

The cyclopropane ring is a prevalent motif in numerous pharmaceuticals due to its unique conformational and electronic properties. This compound serves as a key intermediate for incorporating this valuable scaffold. [1][8]Its bifunctional nature allows it to act as a linchpin, connecting different parts of a molecule or introducing a key pharmacophoric element.

For instance, the aldehyde can be used as a handle to build out a side chain, while the ester can be hydrolyzed to a carboxylic acid for further functionalization, such as amide bond formation. This versatility makes it an indispensable tool for medicinal chemists in the synthesis of novel therapeutic agents. [3][8]

Safety and Handling

While specific safety data for this compound is not extensively published, general precautions for handling flammable organic liquids containing aldehyde and ester functional groups should be observed. [7]

-

Hazards : Assumed to be a flammable liquid and vapor. May cause skin, eye, and respiratory irritation. [7]* Protective Measures : Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is required.

-

Storage : Store in a tightly sealed container in a cool, well-ventilated area, away from heat, sparks, and open flames. [7]

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. nbinno.com [nbinno.com]

- 4. appretech.com [appretech.com]

- 5. This compound CAS#: 88157-41-9 [m.chemicalbook.com]

- 6. This compound | 88157-41-9 [chemicalbook.com]

- 7. This compound | 88157-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

Spectroscopic Data of Methyl 1-formylcyclopropane-1-carboxylate: A Technical Guide

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its compact structure, featuring a strained cyclopropane ring substituted with both an ester and an aldehyde, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The unique electronic environment of the cyclopropane ring, coupled with the reactivity of the formyl and carboxylate groups, imparts distinct spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural confirmation and chemical behavior.

Molecular Structure and Spectroscopic Rationale

The strategic placement of an electron-withdrawing formyl group and a methyl ester on the same carbon of the cyclopropane ring creates a fascinating case for spectroscopic analysis. The geminal substitution pattern is expected to induce significant electronic effects on the cyclopropyl protons and carbons, leading to characteristic shifts in their NMR spectra. The carbonyl groups of the aldehyde and the ester will exhibit distinct stretching frequencies in the IR spectrum. Mass spectrometry will reveal fragmentation patterns influenced by the stability of the cyclopropane ring and the lability of the substituent groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification. The following spectral data are predicted based on established principles and data from analogous structures, as direct experimental spectra are not widely published.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aldehydic proton, and the diastereotopic cyclopropyl methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehydic proton (CHO) |

| ~3.8 | Singlet | 3H | Methyl ester (OCH₃) |

| ~1.6 - 1.8 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~1.4 - 1.6 | Multiplet | 2H | Cyclopropyl CH₂ |

Interpretation:

-

Aldehydic Proton: The proton attached to the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at a significantly downfield chemical shift, typically around 9-10 ppm.

-

Methyl Ester Protons: The three equivalent protons of the methyl ester group will resonate as a singlet, with a chemical shift characteristic for this functional group, generally around 3.7-3.9 ppm.

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are chemically non-equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to appear as multiplets in the upfield region of the spectrum, characteristic of strained ring systems. The electron-withdrawing substituents on C1 will cause a downfield shift compared to unsubstituted cyclopropane.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Aldehyde Carbonyl (C=O) |

| ~170 | Ester Carbonyl (C=O) |

| ~53 | Methyl Ester Carbon (OCH₃) |

| ~35 | Quaternary Cyclopropyl (C1) |

| ~20 | Cyclopropyl Methylene (CH₂) |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will appear at very downfield chemical shifts. The aldehyde carbonyl is typically found further downfield (around 190-200 ppm) than the ester carbonyl (around 165-175 ppm).

-

Methyl Ester Carbon: The carbon of the methyl ester group will have a chemical shift in the typical range of 50-55 ppm.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring bearing the two substituents will be deshielded and is expected around 30-40 ppm. The two equivalent methylene carbons of the cyclopropane ring will be found at a more upfield position, characteristic of cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch of the aldehyde (Fermi doublet) |

| ~1735 | Strong | C=O stretch of the ester |

| ~1710 | Strong | C=O stretch of the aldehyde |

| ~1200 | Strong | C-O stretch of the ester |

| ~1020 | Medium | Cyclopropane ring breathing |

Interpretation:

-

Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1735-1750 cm⁻¹) than the aldehyde C=O stretch (~1710-1730 cm⁻¹).

-

Aldehyde C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of medium intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde functional group.

-

Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected in the 1300-1150 cm⁻¹ region.

-

Cyclopropane Ring Vibrations: The cyclopropane ring itself will have characteristic, though weaker, absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (Molecular Weight: 128.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 128 | [M]⁺ (Molecular ion) |

| 99 | [M - CHO]⁺ (Loss of the formyl group) |

| 97 | [M - OCH₃]⁺ (Loss of the methoxy group) |

| 69 | [M - COOCH₃]⁺ (Loss of the carbomethoxy group) |

| 59 | [COOCH₃]⁺ (Carbomethoxy cation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation or allyl cation) |

| 29 | [CHO]⁺ (Formyl cation) |

Interpretation:

The fragmentation of the molecular ion will likely proceed through several pathways:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. Loss of the formyl radical (CHO, 29 Da) would lead to an ion at m/z 99. Loss of the methoxy radical (OCH₃, 31 Da) would result in an ion at m/z 97.

-

Loss of the Ester Group: The entire carbomethoxy group (-COOCH₃, 59 Da) can be lost as a radical, giving rise to a fragment at m/z 69.

-

Ring Opening: The strained cyclopropane ring can undergo fragmentation, potentially leading to the formation of a stable allyl cation ([C₃H₅]⁺) at m/z 41.

Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The spectroscopic data presented in this guide can be obtained using standard laboratory instrumentation.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses.[1] The procedure involves the TiCl₄-mediated condensation of methyl 4-chlorobutanoate with methyl formate, followed by a base-induced cyclization.

Step-by-Step Methodology:

-

Formylation: Methyl 4-chlorobutanoate is reacted with methyl formate in the presence of titanium tetrachloride and a tertiary amine base to yield methyl 4-chloro-2-formylbutanoate.

-

Cyclization: The crude intermediate is treated with a base such as potassium carbonate in a suitable solvent like ethyl acetate to effect an intramolecular cyclization, yielding the desired this compound.

-

Purification: The final product is purified by distillation under reduced pressure.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.

-

Mass Spectrometry: The mass spectrum can be acquired on a gas chromatograph-mass spectrometer (GC-MS) system using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data of this compound provide a detailed fingerprint of its unique molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization of this valuable synthetic intermediate. The predicted spectral features, based on established chemical principles and data from related compounds, offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to confirm the identity and purity of their synthesized material.

References

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Abstract: Methyl 1-formylcyclopropane-1-carboxylate is a pivotal building block in modern organic synthesis and medicinal chemistry, prized for its unique conformational rigidity and electronic properties which make it a valuable bioisostere in drug design.[1] This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: a direct, two-step synthesis via a titanium-mediated Claisen condensation and subsequent cyclization, and a multi-step approach commencing with the formation of a cyclopropane-1,1-dicarboxylate precursor followed by selective functional group manipulation. This document emphasizes the mechanistic rationale behind procedural choices, provides detailed, step-by-step protocols, and offers a comparative analysis to guide chemists in selecting the optimal route based on scale, available resources, and desired efficiency.

Introduction

Chemical Profile

This compound (CAS No: 88157-41-9) is a bifunctional molecule featuring a strained cyclopropane ring substituted with both an aldehyde (formyl) and a methyl ester group at the C1 position.[2][3] This unique arrangement of functional groups offers orthogonal reactivity, making it a versatile intermediate for constructing more complex molecular architectures.

-

Molecular Formula: C₆H₈O₃

-

Molecular Weight: 128.13 g/mol

-

Structure:

Significance in Synthesis

The cyclopropane motif is a prevalent structural feature in numerous pharmaceuticals and agrochemicals.[1] Its incorporation into a molecule can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This compound serves as a compact and rigid scaffold, allowing for the divergent introduction of substituents through reactions targeting the aldehyde and ester functionalities.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The first involves a direct formylation and cyclization of a linear precursor. The second, more classical approach, involves the construction of a symmetrically substituted cyclopropane ring followed by differentiation of the functional groups.

Caption: Experimental workflow for the Ti-Claisen condensation pathway.

3.2.1 Synthesis of Methyl 4-chloro-2-formylbutanoate [4]1. To an oven-dried 500-mL three-necked flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and dichloromethane (CH₂Cl₂, 100 mL). 2. Cool the stirred solution to 0 °C in an ice bath. 3. Add TiCl₄ (24 mL, 220 mmol) dropwise over 20 minutes, maintaining the internal temperature between 5–10 °C. The solution will turn into a deep red slurry. 4. Add triethylamine (Et₃N) (1.4 mL, 10 mmol) dropwise over 10 minutes, keeping the temperature below 15 °C. 5. Stir the mixture at 15 °C for 1.5 hours. 6. Quench the reaction by slowly adding it to a stirred mixture of ethyl acetate (EtOAc, 100 mL) and water (100 mL) at 0 °C. 7. Separate the organic phase, extract the aqueous phase with EtOAc (50 mL), and combine the organic layers. 8. Wash the combined organic phase with water (100 mL) and brine (50 mL), then dry over Na₂SO₄. 9. Concentrate under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate as a yellow liquid, which is used in the next step without further purification.

3.2.2 Cyclization to this compound [4]1. Dissolve the crude intermediate from the previous step in ethyl acetate (100 mL) in a 500-mL flask. 2. Add K₂CO₃ (41.5 g, 300 mmol) and cool the suspension to 0 °C. 3. Stir the suspension vigorously at 0 °C for 1 hour. 4. Quench the reaction with water (100 mL). 5. Separate the organic phase and extract the aqueous layer with EtOAc (20 mL). 6. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. 7. Purify the resulting crude oil by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford the final product as a colorless liquid.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl 4-chlorobutanoate | [4] |

| Key Reagents | TiCl₄, Methyl Formate, K₂CO₃ | [4] |

| Overall Yield | 69% | [4] |

| Purity | High (after distillation) | [4] |

| Scale | 100 mmol | [4] |

| Temperature Range | 0 °C to 15 °C | [4] |

Pathway II: Synthesis from Cyclopropane-1,1-dicarboxylate Precursors

This classical, multi-step pathway relies on the construction of a stable cyclopropane diester, followed by selective functional group interconversion. While longer, it utilizes common and inexpensive starting materials.

Stage 1: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate

The formation of the cyclopropane ring is achieved by the reaction of a malonic ester with a 1,2-dihaloalkane under basic conditions. [5][6][7] 4.1.1 Experimental Protocol: Cyclopropanation

-

In a reaction flask equipped with a reflux condenser, add dimethyl malonate (1.0 mol), 1,2-dibromoethane (1.2 mol), and a suitable solvent like dimethylformamide (DMF).

-

Add a base, such as finely divided potassium carbonate (2.4 mol), to the mixture. [7]3. Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by GC analysis.

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure dimethyl cyclopropane-1,1-dicarboxylate.

Stage 2: Selective Monoreduction and Oxidation

This stage presents the primary challenge of this pathway: the selective transformation of one of the two identical ester groups. This is typically achieved by a partial reduction to the corresponding hydroxymethyl derivative, followed by oxidation to the aldehyde.

4.2.1 Protocol: Selective Monoreduction A controlled reduction using a mild reducing agent is necessary.

-

Dissolve dimethyl cyclopropane-1,1-dicarboxylate in an anhydrous solvent like THF and cool to 0 °C.

-

Slowly add one equivalent of a reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H).

-

Stir the reaction at low temperature and monitor its progress carefully to avoid over-reduction to the diol.

-

Upon consumption of the starting material, quench the reaction carefully with an aqueous solution (e.g., Rochelle's salt or dilute HCl).

-

Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography to isolate Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

4.2.2 Protocol: Oxidation of the Primary Alcohol The resulting primary alcohol must be oxidized to the aldehyde without over-oxidation to the carboxylic acid. Several mild oxidation methods are suitable for this transformation. [8][9][10] Workflow Diagram for Pathway II

Caption: Experimental workflow for the cyclopropane-dicarboxylate pathway.

-

Method A: Dess-Martin Periodinane (DMP) Oxidation [8][11] 1. Dissolve the alcohol intermediate in CH₂Cl₂ at room temperature. 2. Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion. 3. Stir the reaction at room temperature for 1-3 hours. 4. Quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. 5. Stir vigorously until the layers are clear, then separate the organic layer. 6. Extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry, and concentrate to yield the product.

-

Method B: Swern Oxidation [9][12] 1. In a flask under inert atmosphere, add CH₂Cl₂ and cool to -78 °C. 2. Add oxalyl chloride, followed by dropwise addition of dimethyl sulfoxide (DMSO). 3. After stirring for a few minutes, add a solution of the alcohol intermediate in CH₂Cl₂ dropwise. 4. Stir for 30-60 minutes at -78 °C. 5. Add triethylamine (Et₃N) and allow the reaction to warm to room temperature. 6. Quench with water, extract with CH₂Cl₂, wash the organic layer, dry, and concentrate.

Comparative Analysis of Oxidation Methods

| Method | Reagents | Temperature | Advantages | Disadvantages |

| Dess-Martin | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Room Temp | Very mild, neutral pH, easy workup, high yields. [8][13] | Reagent is potentially explosive and must be handled with care. [14] |

| Swern | DMSO, Oxalyl Chloride, Et₃N | -78 °C | Mild, avoids toxic metals, high yields. [9][12] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct. [9][15] |

| Corey-Kim | N-chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Et₃N | 0 °C to -25 °C | Operates at a higher temperature than Swern. [16] | Can lead to chlorinated byproducts with sensitive substrates. [16] |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (Ti-Claisen) | Pathway II (Dicarboxylate) |

| Number of Steps | 2 (from methyl 4-chlorobutanoate) | 3-4 (from dimethyl malonate) |

| Overall Yield | Good (reported at 69%). [4] | Moderate (cumulative yield over several steps). |

| Precursor Availability | Methyl 4-chlorobutanoate is commercially available. [4] | Dimethyl malonate and 1,2-dihaloethanes are inexpensive commodity chemicals. [17] |

| Scalability | Demonstrated on a 100 mmol scale; potentially scalable. [4] | Each step is individually scalable, but cumulative losses can be significant on a large scale. |

| Key Challenges | Handling of moisture-sensitive and corrosive TiCl₄. | Selective monoreduction of the diester; purification of intermediates. |

| Safety/Waste | Use of TiCl₄ and chlorinated solvents. | Use of flammable solvents, potentially explosive DMP, or cryogenic conditions and odorous byproducts (Swern). |

Conclusion and Recommendations

Both pathways presented offer viable routes to this compound.

-

Pathway I (Ti-Claisen Condensation) is the recommended route for efficiency and yield. Its directness and the robust nature of the published procedure make it ideal for laboratory-scale synthesis and potentially for process development, provided the infrastructure for handling titanium tetrachloride is available. [4]

-

Pathway II (Dicarboxylate Route) represents a more classical, modular approach. While it involves more synthetic steps and likely a lower overall yield, it relies on cheaper starting materials and avoids the use of highly Lewis-acidic titanium reagents. This pathway may be preferable for generating analogues by modifying the intermediate alcohol or for situations where the reagents for Pathway I are not readily accessible. The choice of oxidation method in the final step can be tailored to the specific laboratory setup, with the Dess-Martin oxidation offering the most user-friendly conditions. [8][11] Ultimately, the selection of the synthetic pathway will depend on the specific project goals, including desired scale, timeline, cost constraints, and available chemical inventory and equipment.

References

-

Kulinkovich reaction - Wikipedia.

-

Kulinkovich reaction - Grokipedia.

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.

-

Kulinkovich Reaction - Organic Chemistry Portal.

-

Singh, R. K., & Danishesky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.

-

Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025).

-

Application Notes and Protocols for Cyclopropane Synthesis via the Titanium Isopropoxide-Catalyzed Kulinkovich Reaction - Benchchem. (2025).

-

Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents. (DE19633168B4).

-

Dieckmann condensation - Wikipedia.

-

Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents. (US5869737A).

-

Corey–Kim oxidation - Wikipedia.

-

Corey-Kim Oxidation | NROChemistry.

-

Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents. (US5510509A).

-

Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.

-

Reaction and Mechanism of Dieckmann reaction | Physics Wallah.

-

The dess-martin periodinane - Organic Syntheses Procedure.

-

Dieckmann Condensation - Organic Chemistry Portal.

-

19 - Cyclopropane and Dieckmann | PDF - Scribd.

-

Dess–Martin oxidation - Wikipedia.

-

Corey-Kim Oxidation - Alfa Chemistry.

-

Chloroform - Wikipedia.

-

Swern Oxidation - Alfa Chemistry.

-

Dess–Martin Periodinane - Merck Millipore.

-

Swern oxidation - Wikipedia.

-

This compound | 88157-41-9 - ChemicalBook.

-

Cyclopropane-1,1-dicarboxylic acid 97 598-10-7 - Sigma-Aldrich.

-

Corey-Kim Oxidation - Online Organic Chemistry Tutor.

-

Corey-Kim Oxidation - SynArchive.

-

Dess-Martin Oxidation - Organic Chemistry Portal.

-

Dess-Martin Oxidation. (2019).

-

Swern Oxidation - Organic Chemistry Portal.

-

Swern Oxidation. (2019).

-

Swern Oxidation Mechanism - Chemistry Steps.

-

Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC - NIH.

-

Methyl cyclopropane carboxylate synthesis - ChemicalBook.

-

This compound - Appretech Scientific Limited.

-

Synthesis of cyclopropanes - Organic Chemistry Portal.

-

Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com.

-

One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - ACS Fall 2025.

-

Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem - NIH.

-

Formylation Reagents - TCI Chemicals.

-

Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. (CN104447293A).

-

How to Prepare Methyl Cyclopropane Carboxylate? - FAQ - Guidechem.

Sources

- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 2. This compound | 88157-41-9 [chemicalbook.com]

- 3. appretech.com [appretech.com]

- 4. orgsyn.org [orgsyn.org]

- 5. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 7. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Versatility of Methyl 1-Formylcyclopropane-1-carboxylate: A Technical Guide to its Reaction Mechanisms

Introduction: The Strategic Value of a Strained Ring System in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Methyl 1-formylcyclopropane-1-carboxylate stands out as a unique bifunctional molecule, possessing both an aldehyde and an ester group attached to a single carbon atom within a strained cyclopropane ring.[1] This structural arrangement is not merely a chemical curiosity; it is a carefully designed scaffold that offers a wealth of synthetic possibilities. The inherent ring strain of the cyclopropane moiety renders it susceptible to a variety of transformations, while the orthogonal reactivity of the formyl and ester groups allows for selective chemical manipulations.

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their synthetic endeavors. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the electronic and steric factors that govern its reactivity. The incorporation of cyclopropane rings is a well-established strategy for enhancing the metabolic stability and modulating the conformational properties of pharmacologically active molecules, making a thorough understanding of this building block's chemistry particularly valuable.[2][3][4][5]

Synthesis of this compound: A Robust and Scalable Approach

The reliable and large-scale synthesis of this compound is crucial for its widespread application. A particularly effective method, detailed in Organic Syntheses, utilizes a Ti-Claisen condensation, which circumvents issues encountered with traditional base-mediated formylation methods where premature cyclization can be a significant side reaction.[1]

Synthetic Pathway Overview

The synthesis begins with the α-formylation of methyl 4-chlorobutanoate, followed by an intramolecular cyclization to yield the desired product. The use of titanium tetrachloride (TiCl₄) as a Lewis acid is critical in promoting the Claisen condensation while being compatible with the base-sensitive γ-chloro group.[1]

Caption: Synthetic overview for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure in Organic Syntheses.[1]

Step A: Methyl 4-chloro-2-formylbutanoate

-

To a dried three-necked round-bottomed flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (2.2 equiv) dropwise, maintaining the internal temperature between 5-10 °C.

-

After the addition of TiCl₄, add triethylamine (2.3 equiv) dropwise over 30 minutes, keeping the temperature below 10 °C.

-

Stir the resulting dark orange mixture at 15 °C for 1.5 hours.

-

Quench the reaction by slowly adding it to ice-cold 3 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step B: this compound

-

Dissolve the crude methyl 4-chloro-2-formylbutanoate in ethyl acetate in a three-necked round-bottomed flask and cool to 0 °C.

-

Add anhydrous potassium carbonate (2.5 equiv) portion-wise over 10 minutes.

-

Add triethylamine (0.1 equiv) in one portion.

-

Stir the suspension vigorously at 0 °C for 1 hour.

-

Quench the reaction with water, and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford the title compound as a colorless liquid.[1]

| Reactant | Equivalents | Purpose |

| Methyl 4-chlorobutanoate | 1.0 | Starting material |

| Methyl formate | 3.0 | Formyl group source |

| Titanium tetrachloride | 2.2 | Lewis acid for Claisen condensation |

| Triethylamine | 2.3 (Step A), 0.1 (Step B) | Base |

| Potassium carbonate | 2.5 | Base for intramolecular cyclization |

Table 1: Key Reagents and Their Roles in the Synthesis.

Core Reaction Mechanisms: A World of Synthetic Opportunities

The unique structural features of this compound give rise to a diverse range of reaction pathways. The high degree of s-character in the C-C bonds of the cyclopropane ring and the presence of two electron-withdrawing groups (the formyl and ester moieties) polarize the ring, making it susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions: The Donor-Acceptor Paradigm

This compound is a classic example of a donor-acceptor cyclopropane, although in this case, both substituents are acceptors. The formyl group, being a strong electron-withdrawing group, activates the cyclopropane ring for nucleophilic attack. This typically leads to a 1,3-addition product where the ring is opened.

Iminium Ion Catalyzed Ring-Opening

A particularly elegant and enantioselective method for the ring-opening of formylcyclopropanes involves the formation of an iminium ion intermediate. This strategy has been successfully employed using carboxylic acids as nucleophiles in the presence of a chiral secondary amine catalyst.

The reaction proceeds through the following key steps:

-

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the formyl group of the cyclopropane to form a chiral iminium ion. This transformation significantly enhances the electrophilicity of the cyclopropane ring.

-

Nucleophilic Attack: The carboxylate, a relatively weak nucleophile, attacks the cyclopropane ring, leading to its opening. The stereochemistry of this step is controlled by the chiral catalyst.

-